molecular formula C12H21NO3 B2990457 Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate CAS No. 1228450-21-2

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate

Cat. No.: B2990457
CAS No.: 1228450-21-2
M. Wt: 227.304
InChI Key: FPTMDKGETGTSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate: is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is part of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on the azepane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for tert-butyl 4-methyl-5-oxoazepane-1-carboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-5-oxoazepane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl 4-methyl-5-oxoazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-5-7-13(8-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTMDKGETGTSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 4-methyl-5-oxo-azepane-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (2.5 g, 8.36 mmol) in dioxane (20 mL) was added 2 M aqueous KOH (20 mL) at 25° C. The resulting solution was stirred at 100° C. for 24 hours before being cooled to RT and extracted twice with EtOAC. The combined organic layers were dried (Na2SO4), filtered, and evaporated to give 1.8 g of 4-methyl-5-oxo-azepane-1-carboxylic acid tert-butyl ester (95% yield).
Name
4-methyl-5-oxo-azepane-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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